Cas no 120003-72-7 (3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-)

3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl- structure
120003-72-7 structure
Productnaam:3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-
CAS-nummer:120003-72-7
MF:C17H17N3O5S
MW:375.39898276329
CID:132355
PubChem ID:129002

3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-
    • 2-[(5-CARBOXY-4-METHOXY-3-METHYLPYRID-2-YL)-METHYLSULFO]-5-METHOXYBENZIMIDAZOLE
    • 3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-met...
    • 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylic acid
    • 3-Pyridinecarboxylicacid, 4-methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-(9CI)
    • AC1L2UUB
    • ACMC-20mooh
    • AG-D-43252
    • CTK0H3197
    • UNII-6YUG14384Y
    • 4-METHOXY-6-[(5-METHOXY-2-BENZIMIDAZOLYL)SULFINYLMETHYL]-5-METHYL-3-PYRIDINE CARBOXYLIC ACID
    • 3-Pyridinecarboxylic acid, 4-methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-
    • 6YUG14384Y
    • 120003-72-7
    • Carboxyomeprazole
    • 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid
    • AKOS030241355
    • Q27265736
    • 3-Pyridinecarboxylic acid, 4-methoxy-6-(((5-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-
    • 3-Pyridinecarboxylic acid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-
    • CHEMBL4525760
    • 4-Methoxy-6-(((6-methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-5-methylnicotinic acid
    • Inchi: InChI=1S/C17H17N3O5S/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22)
    • InChI-sleutel: QRGFNZYFRUUYBG-UHFFFAOYSA-N
    • LACHT: COC1C(C)=C(CS(C2NC3C=C(OC)C=CC=3N=2)=O)N=CC=1C(O)=O

Berekende eigenschappen

  • Exacte massa: 375.08900
  • Monoisotopische massa: 375.08889182g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 6
  • Complexiteit: 537
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 134Ų
  • XLogP3: 1.4

Experimentele eigenschappen

  • PSA: 133.61000
  • LogboekP: 3.15520
Aanbevolen leveranciers
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Wuhan brilliant Technology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan brilliant Technology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk